molecular formula C9H11ClN2O2 B14845667 6-Tert-butyl-2-chloro-3-nitropyridine

6-Tert-butyl-2-chloro-3-nitropyridine

Cat. No.: B14845667
M. Wt: 214.65 g/mol
InChI Key: AOCZCEJCEIAEOY-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-chloro-3-nitropyridine is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-2-chloro-3-nitropyridine typically involves the nitration of 6-Tert-butyl-2-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

6-Tert-butyl-2-chloropyridine+HNO3+H2SO4This compound+H2O\text{6-Tert-butyl-2-chloropyridine} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 6-Tert-butyl-2-chloropyridine+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butyl-2-chloro-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of 6-Tert-butyl-2-chloro-3-aminopyridine.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

6-Tert-butyl-2-chloro-3-nitropyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It is utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-chloro-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

    2-Chloro-3-nitropyridine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    6-Tert-butyl-2-chloropyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.

    3-Nitropyridine: Lacks both the tert-butyl and chlorine substituents, leading to different reactivity and applications.

Uniqueness: 6-Tert-butyl-2-chloro-3-nitropyridine is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

6-tert-butyl-2-chloro-3-nitropyridine

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)7-5-4-6(12(13)14)8(10)11-7/h4-5H,1-3H3

InChI Key

AOCZCEJCEIAEOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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